molecular formula C7H6BrNO2 B1442374 4-Bromo-6-methylpicolinic acid CAS No. 886372-47-0

4-Bromo-6-methylpicolinic acid

Cat. No. B1442374
CAS RN: 886372-47-0
M. Wt: 216.03 g/mol
InChI Key: IQFWXNNNXVXOBJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinic acid is a chemical compound with the CAS Number: 886372-47-0 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-2-5 (8)3-6 (9-4)7 (10)11/h2-3H,1H3, (H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

4-Bromo-6-methylpicolinic acid is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Drug Discovery: Antibacterial Agent Exploration

Recent studies have indicated that derivatives of 4-Bromo-6-methylpicolinic acid exhibit antibacterial activities . This opens up new avenues for drug discovery, where researchers can explore the antibacterial properties of this compound and its derivatives, potentially leading to the development of new antibiotics to combat resistant bacterial strains.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFWXNNNXVXOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704490
Record name 4-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylpicolinic acid

CAS RN

886372-47-0
Record name 4-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.6 g (19.6 mmol) of 6-Methyl-4-nitro-pyridine-2-carboxylic acid in 40 ml of 48% hydrobromic acid was heated at 100° C. overnight and then allowed to cool to room temperature. The solution was then evaporated to dryness in vaccuo. The crude material (10.5 g) containing inorganic salts was directly used in the next step.
Quantity
3.6 g
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reactant
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Quantity
40 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (2.42 g, 9.91 mmol) in 6 N aq. HCl (100 mL) is stirred at 65° C. for 18 h. The solvent is evaporated and the residue is dried under HV, suspended in DCM, filtered and dried again under HV to give 4-bromo-6-methyl-pyridine-2-carboxylic acid (2.50 g) as a hydrochloride salt in form of a white powder; LC-MS: tR=0.46 min, [M+1]+=215.93.
Quantity
2.42 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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